![molecular formula C7H9F9O3SSi B1303401 Trimethylsilyl nonafluorobutanesulfonate CAS No. 68734-62-3](/img/structure/B1303401.png)
Trimethylsilyl nonafluorobutanesulfonate
Overview
Description
Trimethylsilyl nonafluorobutanesulfonate is a chemical compound with the molecular formula C7H9F9O3SSi . It has a molecular weight of 372.28 . The IUPAC name for this compound is trimethylsilyl 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate .
Molecular Structure Analysis
The molecular structure of Trimethylsilyl nonafluorobutanesulfonate consists of a trimethylsilyl group (Si(CH3)3) attached to a nonafluorobutanesulfonate group . The InChI code for this compound is 1S/C7H9F9O3SSi/c1-21(2,3)19-20(17,18)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 .Chemical Reactions Analysis
Trimethylsilyl groups are often used in organic chemistry to protect reactive functional groups during synthesis . They can be removed by treatment with HF-based reagents .Physical And Chemical Properties Analysis
Trimethylsilyl nonafluorobutanesulfonate has a boiling point of 70 °C at 12 mmHg . It has a density of 1.438 .Scientific Research Applications
Life Science Research
Trimethylsilyl nonafluorobutanesulfonate is used in life science research solutions . It’s used in various applications such as vaccines, monoclonal antibodies, recombinant proteins, cell or gene therapy .
Advanced Battery Science and Technology
This compound is also used in the field of advanced battery science and technology . It’s likely used in the development of new battery technologies, although the exact application isn’t specified .
3. Stabilizing Cathode–Electrolyte Interface in Sulfonamide Electrolytes Trimethylsilyl nonafluorobutanesulfonate, or a similar compound, has been used in research for stabilizing the cathode-electrolyte interface in sulfonamide electrolytes . This research is part of the development of rechargeable lithium metal batteries (RLMBs), which are seen as promising successors for contemporary lithium-ion batteries .
Safety and Hazards
Mechanism of Action
Target of Action
Trimethylsilyl nonafluorobutanesulfonate, also known as a trimethylsilyl group (TMS), primarily targets the hydroxy group of an alcohol . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .
Mode of Action
The compound interacts with its targets through the formation of trialkylsilyl ethers . The most common reaction involves the alcohol attacking a trialkyl-substituted silicon atom in an SN2-like mechanism . This forms a trialkylsilyl ether, R’O-SiR3, where the alcohol group has been changed (protected) . This silyl ether no longer has the fairly acidic OH proton as the alcohol group has been changed (protected) .
Biochemical Pathways
The compound affects the biochemical pathway involving the protection of alcohols . This process involves three steps: blocking the interfering functionality by introducing a protecting group, performing the intended reaction, and removing the protecting group to reform the original functional group .
Pharmacokinetics
The compound’s boiling point is 70°c at 12 mmhg, and it has a density of 1438 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The result of the compound’s action is the protection of the alcohol group in a molecule, allowing for further reactions to take place without interference from the alcohol group . The produced trimethylsilyl ether is commonly abbreviated -OTMS .
Action Environment
The action of Trimethylsilyl nonafluorobutanesulfonate can be influenced by environmental factors. For instance, the compound is classified as toxic , and safety measures should be taken when handling it. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The compound should also be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
trimethylsilyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9O3SSi/c1-21(2,3)19-20(17,18)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPIKYUVSCYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380753 | |
Record name | Trimethylsilyl perfluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl nonafluorobutanesulfonate | |
CAS RN |
68734-62-3 | |
Record name | Trimethylsilyl perfluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl nonafluoro-1-butanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Trimethylsilyl nonafluorobutanesulfonate a suitable reagent for silylating 1,3-dithietane 1,1,3,3-tetroxide?
A1: The research highlights the difficulty of performing substitution reactions on 1,3-dithietane 1,1,3,3-tetroxide (also known as sulfene dimer). Trimethylsilyl nonafluorobutanesulfonate, in the presence of triethylamine, enables the successful silylation of the compound. This success is likely due to the reagent's ability to act as a strong silylating agent, facilitating the introduction of trimethylsilyl groups onto the 1,3-dithietane 1,1,3,3-tetroxide scaffold. This methodology led to the synthesis of various silylated derivatives, including the first enol ether of a sulfone, 1-(tirmethylsiloxy)-2,4,4-tris(trimethylsilyl)-1,3-dithiet-1-ene 1,3,3,-trioxide. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.